2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid
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Overview
Description
2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid is a complex organic compound characterized by the presence of a sulfamoyl group attached to a cyclopropane ring, which is further connected to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where a suitable sulfonating agent reacts with the cyclopropane ring.
Coupling with Hexanoic Acid: The final step involves coupling the sulfamoylcyclopropane intermediate with hexanoic acid through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as the use of less hazardous reagents and solvents, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the cyclopropane ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the hexanoic acid chain.
Reduction: Reduced forms of the sulfamoyl group or the cyclopropane ring.
Substitution: Substituted derivatives at the sulfamoyl group or the cyclopropane ring.
Scientific Research Applications
2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic Acid: A derivative of lysine with antifibrinolytic properties.
Cyclopropane Carboxylic Acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.
Uniqueness
2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid is unique due to the combination of a sulfamoyl group, a cyclopropane ring, and a hexanoic acid chain. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(1-sulfamoylcyclopropanecarbonyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-2-3-4-7(8(13)14)12-9(15)10(5-6-10)18(11,16)17/h7H,2-6H2,1H3,(H,12,15)(H,13,14)(H2,11,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEDKAQZNZYELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1(CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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